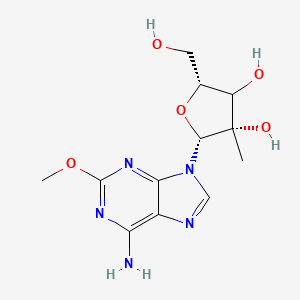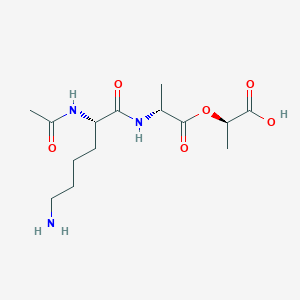
Ac-Lys-D-Ala-D-lactic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Lys-D-Ala-D-lactic acid is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases. This compound is used primarily in scientific research, particularly in the study of enzyme mechanisms and antibiotic resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ac-Lys-D-Ala-D-lactic acid is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps. The reaction conditions typically include the use of coupling reagents such as carbodiimides and bases like N-methylmorpholine .
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis of this compound generally follows standard peptide synthesis protocols. This includes solid-phase peptide synthesis (SPPS) and solution-phase synthesis, depending on the scale and purity required .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Lys-D-Ala-D-lactic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and lactic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s functional groups can potentially undergo such transformations under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Coupling Reactions: Carbodiimides and bases like N-methylmorpholine are commonly used
Major Products
The major products formed from the hydrolysis of this compound include lysine, alanine, and lactic acid .
Wissenschaftliche Forschungsanwendungen
Ac-Lys-D-Ala-D-lactic acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for studying enzyme mechanisms, particularly penicillin-sensitive D-alanine carboxypeptidases.
Biology: In the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Research into new antibiotics and understanding bacterial resistance to existing antibiotics.
Wirkmechanismus
Ac-Lys-D-Ala-D-lactic acid acts as a substrate for penicillin-sensitive D-alanine carboxypeptidases. The compound binds to the active site of the enzyme, mimicking the natural substrate. This interaction allows researchers to study the enzyme’s mechanism and the effects of potential inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Lys-D-Ala-D-lactic acid: A depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases.
This compound: Another depsipeptide with similar applications in enzyme studies
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a substrate for penicillin-sensitive D-alanine carboxypeptidases. This makes it particularly valuable in studying the mechanisms of these enzymes and developing new antibiotics .
Eigenschaften
Molekularformel |
C14H25N3O6 |
|---|---|
Molekulargewicht |
331.36 g/mol |
IUPAC-Name |
(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid |
InChI |
InChI=1S/C14H25N3O6/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t8-,9-,11+/m1/s1 |
InChI-Schlüssel |
WOKFGDGIDNUZHQ-KKZNHRDASA-N |
Isomerische SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C |
Kanonische SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
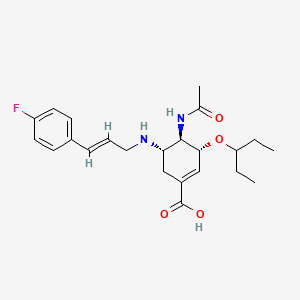

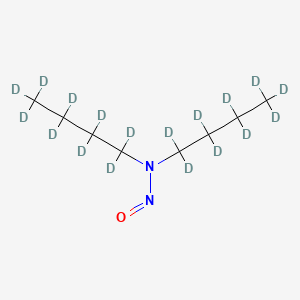
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)
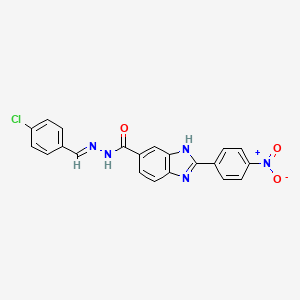
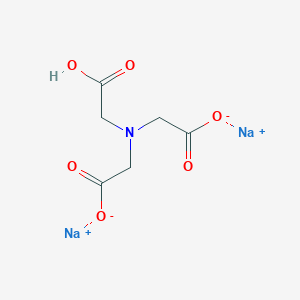
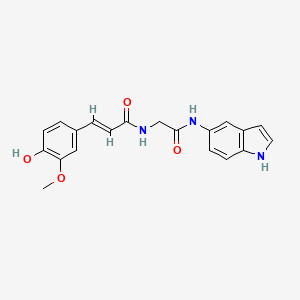
![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)
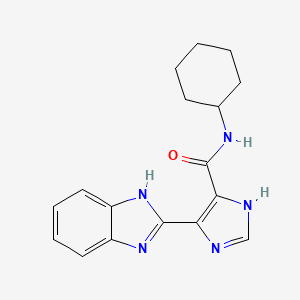
![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)
